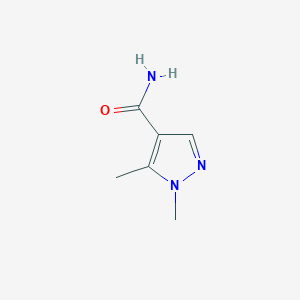

1,5-dimethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

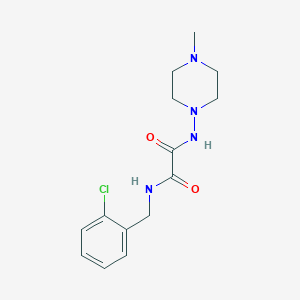

1,5-Dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the formula C₆H₉N₃O . It belongs to the class of organic compounds known as pyrazole carboxamides .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR and HRMS . The molecular weight is 124.1405 .Chemical Reactions Analysis

Pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activities . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Aplicaciones Científicas De Investigación

One specific application of a pyrazole derivative was reported by Hanam A et al., who subjected 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Unfortunately, the detailed experimental procedures and the results of this study were not provided in the search results.

Another research by Kim et al. devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids . Again, the detailed experimental procedures and the results of this study were not provided in the search results.

-

Fungicide Candidates

- Field: Agrochemistry

- Application: A series of novel pyrazole-4-carboxamides were rationally designed and synthesized as potential fungicide candidates .

- Method: The structures of these compounds were characterized by 1H NMR, 13C NMR, and HRMS .

- Results: Preliminary bioassay showed that four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . One compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

-

Synthesis Strategies and Applications

- Field: Medicinal Chemistry, Drug Discovery, Coordination Chemistry, Organometallic Chemistry

- Application: Pyrazoles have a wide range of applications in various fields of science .

- Method: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

-

Electrographic Developers

- Field: Material Science

- Application: Pyrazole derivatives have been used in the development of polymeric materials for electrographic developers .

- Method: The process involves selective cyanoacetylation of aminophenols, followed by treatment of the products with methacrylic anhydride and radical polymerization of the esters by the action of bis-azoisobutyronitrile (AIBN) .

- Results: The detailed results of this study were not provided in the search results .

-

Antimicrobial Action

- Field: Medicinal Chemistry

- Application: An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action .

- Method: The detailed methods of this study were not provided in the search results .

- Results: The compounds showed antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,5-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSNZAFURLJYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-pyrazole-4-carboxamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)

![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2733821.png)

![2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2733822.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2733825.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)